2-(Benzyloxy)-5-chloro-4-fluoroaniline
Description
2-(Benzyloxy)-5-chloro-4-fluoroaniline is a substituted aniline derivative featuring a benzyloxy group at position 2, chlorine at position 5, fluorine at position 4, and an amino group at position 1. Its molecular formula is C₁₃H₁₁ClFNO, with a molecular weight of ~251.64 g/mol. The benzyloxy group (OCH₂C₆H₅) contributes to increased lipophilicity compared to smaller alkoxy substituents, making it valuable in pharmaceutical intermediates and agrochemical synthesis. This compound’s halogenated aromatic structure enables diverse reactivity, particularly in cross-coupling reactions and further functionalization .
Properties
Molecular Formula |
C13H11ClFNO |
|---|---|
Molecular Weight |
251.68 g/mol |
IUPAC Name |
5-chloro-4-fluoro-2-phenylmethoxyaniline |
InChI |
InChI=1S/C13H11ClFNO/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 |
InChI Key |
FCKWVTWDMVFRNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2N)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-chloro-4-fluoroaniline typically involves multiple steps. One common method starts with the nitration of 2-(benzyloxy)-5-chloro-4-fluorobenzene to introduce a nitro group. This is followed by reduction of the nitro group to form the corresponding aniline. The reaction conditions often involve the use of concentrated sulfuric acid for nitration and hydrogenation catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-chloro-4-fluoroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride are used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
2-(Benzyloxy)-5-chloro-4-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-chloro-4-fluoroaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Benzyloxy vs. Methoxy Substituents
- Benzyloxy (OCH₂C₆H₅) : Introduces significant steric bulk and lipophilicity, enhancing membrane permeability in drug candidates. The benzyl group also serves as a protective moiety for hydroxyl groups during synthesis .
- Methoxy (OCH₃) : Smaller and less lipophilic, favoring solubility in polar solvents. Used in cost-effective intermediates for agrochemicals .
Halogen Effects (Cl vs. Br vs. F)
- Chlorine (5-Cl) : Moderately electron-withdrawing, directing electrophilic substitution to meta/para positions. Enables nucleophilic aromatic substitution (NAS) reactions.
- Bromine (5-Br) : Similar electronic effects to chlorine but offers higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to stronger C–Br bond polarization .
- Fluorine (4-F) : Strong electron-withdrawing effect, stabilizing adjacent NH₂ group against oxidation. Enhances metabolic stability in drug candidates .
Steric and Electronic Modifiers
- Methyl Group (2-CH₃) : In 4-bromo-5-fluoro-2-methylaniline, the methyl group increases steric hindrance, reducing reactivity at the ortho position. This is advantageous in selective syntheses .
- Nitro Group (5-NO₂): In 4-fluoro-2-methoxy-5-nitroaniline, the nitro group strongly deactivates the ring, limiting direct electrophilic substitution but enabling reduction to amines .
Biological Activity
2-(Benzyloxy)-5-chloro-4-fluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
- Molecular Formula : C13H11ClFNO
- Molecular Weight : 247.69 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the presence of both chloro and fluoro substituents enhances its lipophilicity and metabolic stability, which may contribute to its biological efficacy.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar functional groups were tested against various bacterial strains, demonstrating varying degrees of inhibition.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
These results suggest that the compound may possess broad-spectrum antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Properties
In vitro studies have indicated that this compound can modulate inflammatory pathways. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases .
Study on Anticancer Activity
A recent investigation focused on the anticancer properties of this compound. In this study, the compound was tested against various cancer cell lines, including breast and lung cancer cells. The results demonstrated that:
- The compound induced apoptosis in a dose-dependent manner.
- IC50 values were recorded at approximately 20 µM for breast cancer cells and 25 µM for lung cancer cells.
These findings indicate that this compound may serve as a lead compound for developing novel anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
